1-Tert-butyl-3-iodobenzene
Overview
Description
1-Tert-butyl-3-iodobenzene is an organic compound with the molecular formula C10H13I. It is characterized by the presence of a tert-butyl group and an iodine atom attached to a benzene ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is known that iodobenzenes often participate in electrophilic aromatic substitution reactions .
Mode of Action
1-Tert-butyl-3-iodobenzene may interact with its targets through a free radical reaction . In such reactions, a radical is generated which can then interact with other molecules, leading to a variety of possible outcomes. This interaction can lead to changes in the molecular structure of the target, potentially altering its function .
Biochemical Pathways
Iodobenzenes are known to participate in various organic reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
Given its potential to participate in free radical reactions , it could cause changes in the structure and function of biomolecules, potentially leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Additionally, the rate of its reactions may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-tert-butylbenzene. The process typically includes the following steps:
Starting Material: 1-tert-butylbenzene.
Reagents: Iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include tert-butyl-substituted benzene derivatives.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1-Tert-butyl-3-iodobenzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-tert-Butyl-4-iodobenzene
- 1-tert-Butyl-2-iodobenzene
- 4-tert-Butyl-1-iodobenzene
Comparison: 1-Tert-butyl-3-iodobenzene is unique due to the position of the iodine atom on the benzene ring. This positional isomerism can significantly influence the compound’s reactivity and the types of reactions it undergoes. For example, 1-tert-butyl-4-iodobenzene may exhibit different reactivity in coupling reactions compared to this compound .
Properties
IUPAC Name |
1-tert-butyl-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSRDFXDIXEEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348521 | |
Record name | 1-tert-butyl-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58164-02-6 | |
Record name | 1-tert-butyl-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58164-02-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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